molecular formula C18H15F3N4O2 B6454822 2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-24-8

2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454822
CAS No.: 2548995-24-8
M. Wt: 376.3 g/mol
InChI Key: YXCSHMWYISECFQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11471022 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered significant attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits unique structural features, including a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity, particularly as a kinase inhibitor.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14F3N3O2\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2

This compound's molecular formula indicates the presence of functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-b]pyridazine scaffold are primarily explored for their activity against various kinases involved in critical cellular processes such as growth and proliferation. The specific biological activities of this compound include:

Case Study 1: Kinase Inhibition

A study highlighted the development of aminoimidazopyridazines as potent kinase inhibitors. The research focused on the SAR of these compounds, demonstrating that specific substitutions on the imidazopyridazine scaffold could lead to enhanced selectivity and potency against various kinases .

CompoundKinase TargetIC50 (nM)
Compound AABL0.5
Compound BSRC10
2-Cyclopropyl-N-[...]Tyk2TBD

Case Study 2: Antimycobacterial Activity

In vitro assays evaluating the activity of related imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis reported minimum inhibitory concentrations (MIC) that suggest promising potential for new therapeutic agents .

CompoundMtb MIC90 (μg/mL)Mtb MIC90 (μM)
Compound 1a13.02
Compound 1b12.64
2-Cyclopropyl-N-[...]TBDTBD

Properties

IUPAC Name

2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-27-15-6-4-11(18(19,20)21)8-13(15)23-17(26)12-5-7-16-22-14(10-2-3-10)9-25(16)24-12/h4-10H,2-3H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCSHMWYISECFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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